

Rezuforimod: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezuforimod (also known as BMS-986235 or LAR-1219) is a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation. Its discovery presents a promising therapeutic strategy for conditions driven by chronic or dysregulated inflammation, such as cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Rezuforimod**. While clinical trial data remains largely unpublished, this document consolidates the available scientific knowledge to serve as a valuable resource for researchers in the field.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process, and Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), plays a pivotal role in this pathway. Activation of FPR2 by endogenous ligands initiates signaling cascades that promote anti-inflammatory and pro-resolving effects, including inhibiting neutrophil chemotaxis and enhancing macrophage phagocytosis of apoptotic cells.[1]

Rezuforimod has emerged from a dedicated drug discovery program aimed at identifying potent and selective small-molecule agonists for FPR2. Its development signifies a targeted



approach to harnessing the body's natural inflammation-resolving mechanisms for therapeutic benefit.

Discovery and Medicinal Chemistry

The discovery of **Rezuforimod** was the result of a systematic medicinal chemistry effort, starting from a simple linear urea compound with moderate FPR2 agonist activity.[2] The optimization process involved the introduction of a rigid pyrrolidinone core to lock the molecule in a bioactive conformation, which initially led to potent dual agonists of both FPR1 and FPR2. [2]

Subsequent structure-activity relationship (SAR) studies focused on the optimization of substituents on the lactam ring to achieve selectivity for FPR2 over FPR1. This meticulous process ultimately led to the identification of **Rezuforimod** (compound 13c in the original publication) as a highly potent and selective FPR2 agonist.[2]

Table 1: Chemical and Physical Properties of **Rezuforimod**

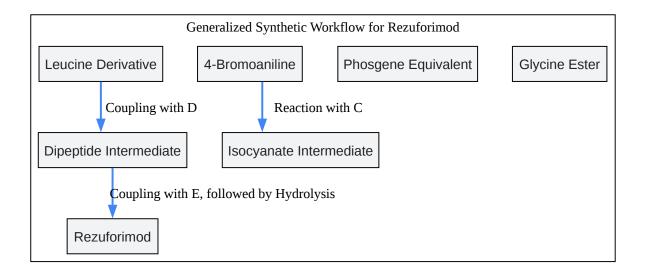
Property	Value	
IUPAC Name	2-{[(2S)-2-[(4-bromophenyl)carbamoylamino]-4-methylpentanoyl]amino}acetic acid	
Synonyms	BMS-986235, LAR-1219	
CAS Number	1431754-15-2	
Molecular Formula	C15H20BrN3O4	
Molar Mass	386.246 g/mol	
SMILES	CC(C)CINVALID-LINK NC(=O)NC1=CC=C(C=C1)Br	
InChI	InChI=1S/C15H20BrN3O4/c1-9(2)7- 12(14(22)17-8-13(20)21)19-15(23)18-11-5-3- 10(16)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,17,22) (H,20,21)(H2,18,19,23)/t12-/m0/s1	



Synthesis of Rezuforimod

While the detailed, step-by-step synthesis protocol for **Rezuforimod** is contained within the primary publication by Asahina et al. and its supplementary materials, which are not publicly available, the overall synthetic strategy involved the optimization of a linear urea scaffold. The synthesis would logically proceed through the coupling of key intermediates to construct the final molecule.

A plausible, generalized synthetic workflow is outlined below. This is a representative scheme and may not reflect the exact, optimized conditions used in the industrial synthesis.



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A generalized synthetic workflow for **Rezuforimod**.

Mechanism of Action and Signaling Pathway

Rezuforimod exerts its therapeutic effects by selectively binding to and activating FPR2. FPR2 is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3][4][5][6][7]







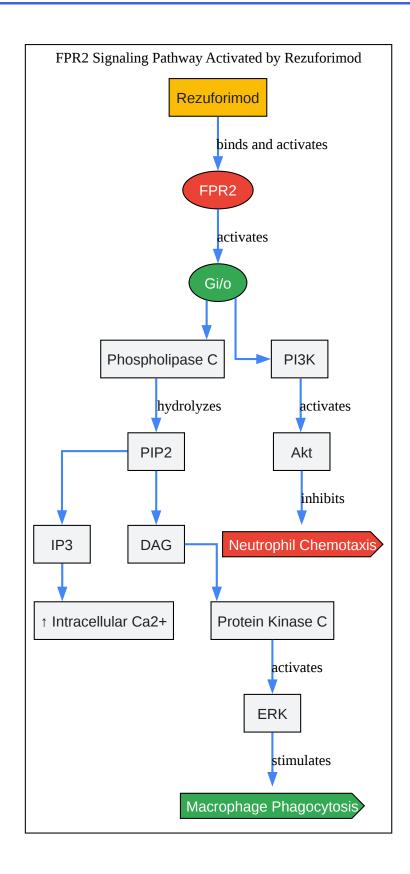
The binding of **Rezuforimod** to FPR2 is thought to induce a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o family. This activation leads to the dissociation of the G α and G β γ subunits, which then modulate the activity of various downstream effector proteins.[3][4][5][6][7]

Key downstream signaling pathways activated by FPR2 agonists like **Rezuforimod** include:

- Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation and is implicated in the pro-resolving functions of FPR2.[3][5]
- Phospholipase C (PLC) pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3][5]
- Mitogen-activated protein kinase (MAPK) pathway: The ERK1/2 signaling cascade is also activated downstream of FPR2 and is involved in regulating various cellular processes.[3][5]

The culmination of these signaling events leads to the key anti-inflammatory and pro-resolving cellular responses, namely the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.





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Simplified FPR2 signaling cascade initiated by Rezuforimod.



Preclinical Data

Rezuforimod has demonstrated significant efficacy in various preclinical models, highlighting its potential as a therapeutic agent for inflammatory diseases.

Table 2: In Vitro Activity of Rezuforimod

Assay	Species	EC50	Reference
FPR2 Agonism	Human	0.41 nM	[8]
FPR2 Agonism	Mouse	3.4 nM	[8]

Table 3: In Vivo Pharmacokinetic and Efficacy Data of Rezuforimod in Mice

Parameter	Value	Conditions	Reference
Pharmacokinetics			
Cmax	160 nmol/L	1 mg/kg, p.o.	[8]
T1/2	0.68 hours	1 mg/kg, p.o.	[8]
AUC0-inf	120 nmol/L*h	1 mg/kg, p.o.	[8]
Bioavailability	24%	1 mg/kg, p.o.	[8]
Efficacy			
Infarct Length Reduction	39%	0.3 mg/kg, p.o. daily for 24 days in a mouse model of myocardial infarction	[8]

Experimental Protocols

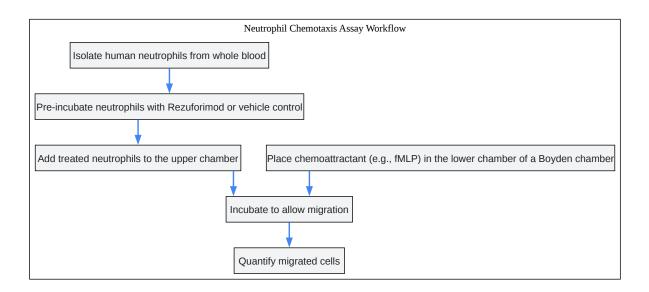
The following are generalized protocols for the key assays used to characterize the biological activity of **Rezuforimod**. The specific concentrations, incubation times, and reagents may have been further optimized in the original studies.



Neutrophil Chemotaxis Assay (Adapted from general protocols)

Objective: To assess the ability of **Rezuforimod** to inhibit neutrophil migration towards a chemoattractant.

Workflow:



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A typical workflow for a neutrophil chemotaxis assay.

Methodology:

Foundational & Exploratory





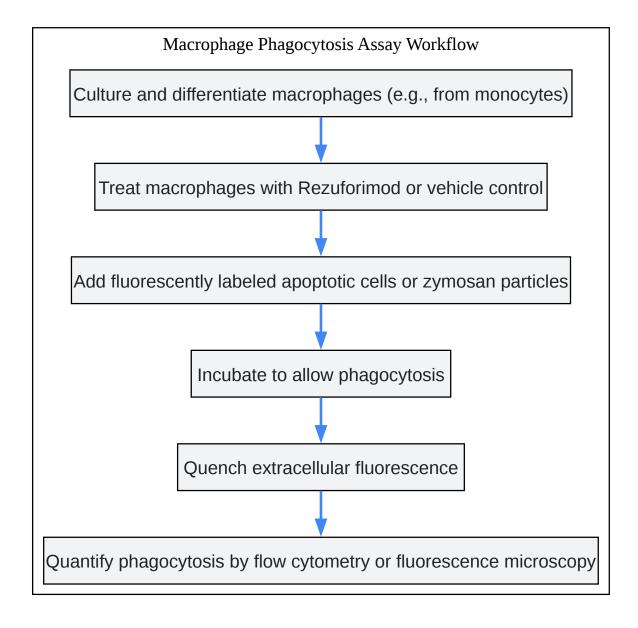
- Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation.
- Cell Treatment: Resuspend isolated neutrophils in an appropriate buffer and pre-incubate with various concentrations of Rezuforimod or vehicle control for a specified time at 37°C.
- Chemotaxis Setup: Use a Boyden chamber or a similar transwell migration system. Add a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), to the lower wells.
- Cell Migration: Add the pre-treated neutrophils to the upper chamber of the transwell inserts.
- Incubation: Incubate the plate at 37°C in a humidified incubator to allow the neutrophils to migrate through the porous membrane towards the chemoattractant.
- Quantification: After the incubation period, remove non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., DAPI) and quantify them by microscopy or a plate reader-based method.

Macrophage Phagocytosis Assay (Adapted from general protocols)

Objective: To determine the effect of **Rezuforimod** on the phagocytic capacity of macrophages.

Workflow:





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A typical workflow for a macrophage phagocytosis assay.

Methodology:

- Macrophage Preparation: Differentiate human or mouse monocytes into macrophages in culture.
- Cell Treatment: Treat the differentiated macrophages with various concentrations of Rezuforimod or vehicle control for a specified duration.



- Target Preparation: Prepare phagocytic targets, such as apoptotic cells (e.g., Jurkat cells treated with staurosporine) or zymosan particles, and label them with a fluorescent dye (e.g., pHrodo or FITC).
- Phagocytosis: Add the fluorescently labeled targets to the treated macrophages and incubate at 37°C to allow for phagocytosis.
- Fluorescence Quenching: After incubation, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-ingested particles.
- Quantification: Analyze the macrophage population by flow cytometry to measure the
 percentage of fluorescently positive cells (macrophages that have engulfed targets) and the
 mean fluorescence intensity (indicating the number of engulfed targets per cell). Alternatively,
 visualize and quantify phagocytosis using fluorescence microscopy.

Clinical Development

Rezuforimod has progressed to early-stage clinical evaluation.[9] Several Phase 1 clinical trials have been initiated to assess the safety, tolerability, and pharmacokinetics of **Rezuforimod** in healthy volunteers.[9][10] These studies are a critical step in the translation of the promising preclinical findings to human applications.

Table 4: Known Clinical Trials for **Rezuforimod** (BMS-986235)



Clinical Trial ID	Title	Phase	Status
NCT03335553	A Study of Experimental Medication BMS- 986235 in Healthy Subjects	1	Completed
NCT04301310	A Study to Evaluate the Effect of Rifampin on the Pharmacokinetics of BMS-986235 in Healthy Participants	1	Completed
NCT04464577	A Phase 1, Open-label Study to Evaluate the Effect of Fluconazole, Bupropion, or Itraconazole on the Pharmacokinetics and Safety of BMS- 986235	1	Completed

To date, the results of these clinical trials have not been publicly disclosed in detail. Therefore, a comprehensive summary of the clinical safety and efficacy of **Rezuforimod** in humans cannot be provided at this time.

Conclusion

Rezuforimod is a novel, potent, and selective FPR2 agonist that has demonstrated significant promise in preclinical models of inflammation. Its discovery through a well-designed medicinal chemistry program highlights the therapeutic potential of targeting the body's own inflammation resolution pathways. The detailed mechanism of action, involving the activation of pro-resolving signaling cascades, provides a strong scientific rationale for its development. While the full clinical profile of **Rezuforimod** is yet to be revealed, the successful completion of initial clinical trials marks an important milestone. Continued research and the anticipated publication of



clinical data will be crucial in determining the ultimate role of **Rezuforimod** in the treatment of inflammatory diseases.

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